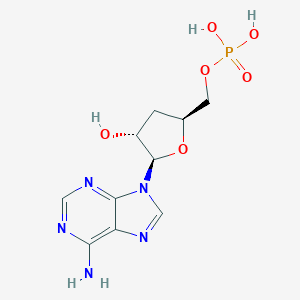

3'-Deoxyadenosine-5'-monophosphate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17434-81-0 |

|---|---|

Molekularformel |

C10H14N5O6P |

Molekulargewicht |

331.22 g/mol |

IUPAC-Name |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |

InChI-Schlüssel |

XKFCKNDXVMFENB-BAJZRUMYSA-N |

SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |

Isomerische SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |

Kanonische SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Molecular mechanism of 3'-deoxyadenosine-5'-monophosphate in RNA synthesis inhibition

An In-Depth Technical Guide on the Molecular Mechanism of 3'-Deoxyadenosine-5'-Monophosphate in RNA Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxyadenosine, more commonly known as cordycepin, is a naturally occurring nucleoside analog isolated from the fungus Cordyceps militaris. Its potent biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, have garnered significant scientific interest. The primary mechanism underlying these effects is the inhibition of RNA synthesis. This technical guide provides a comprehensive exploration of the molecular mechanism by which 3'-deoxyadenosine, through its active form, 3'-deoxyadenosine-5'-triphosphate, disrupts the intricate process of RNA transcription and polyadenylation. We will delve into its metabolic activation, its role as a competitive inhibitor and chain terminator, and provide detailed experimental protocols for its study.

Introduction: The Biological Significance of Cordycepin

Cordycepin (3'-deoxyadenosine) is a derivative of the nucleoside adenosine, distinguished by the absence of a hydroxyl group at the 3' position of its ribose sugar moiety.[1] This seemingly minor structural alteration has profound consequences for its biological function, transforming it into a potent inhibitor of fundamental cellular processes. First isolated from Cordyceps militaris, cordycepin has been the subject of extensive research due to its wide array of pharmacological effects.[2][3] Its ability to interfere with nucleic acid synthesis makes it a molecule of significant interest in the development of novel therapeutics.[4]

Metabolic Activation: The Conversion to the Active Form

For cordycepin to exert its inhibitory effects on RNA synthesis, it must first be metabolically activated within the cell. This process involves a series of phosphorylation steps that convert the nucleoside into its active triphosphate form, 3'-deoxyadenosine-5'-triphosphate (3'-dATP or Cor-TP).[1] This conversion is a critical prerequisite for its interaction with the cellular machinery of transcription.

The metabolic activation pathway is as follows:

-

Entry into the cell: Cordycepin enters the cell through nucleoside transporters.

-

Phosphorylation: Once inside the cell, cordycepin is phosphorylated by cellular kinases to form 3'-deoxyadenosine-5'-monophosphate (3'-dAMP), then 3'-deoxyadenosine-5'-diphosphate (3'-dADP), and finally 3'-deoxyadenosine-5'-triphosphate (3'-dATP).[1]

Caption: RNA chain termination by the incorporation of 3'-dATP.

Inhibition of Polyadenylation

In eukaryotic cells, most messenger RNAs (mRNAs) undergo a post-transcriptional modification known as polyadenylation, where a tail of adenine nucleotides (the poly(A) tail) is added to the 3' end. This poly(A) tail is crucial for mRNA stability, export from the nucleus, and efficient translation. The enzyme responsible for this process is poly(A) polymerase.

Similar to its effect on RNA polymerases, 3'-dATP also acts as a competitive inhibitor and chain terminator for poly(A) polymerase. [5]The incorporation of 3'-dAMP from 3'-dATP into the growing poly(A) tail prevents further extension, resulting in mRNAs with shortened or absent poly(A) tails. These improperly processed mRNAs are then rapidly degraded, leading to a decrease in the overall level of translatable mRNA. [3]

Experimental Validation and Protocols

The inhibitory effects of cordycepin on RNA synthesis can be quantitatively assessed through a combination of in vitro and cell-based assays.

In Vitro Transcription Inhibition Assay

This assay directly measures the effect of cordycepin triphosphate on the activity of purified RNA polymerase.

Principle: An in vitro transcription reaction is performed using a DNA template containing a promoter recognized by a specific RNA polymerase (e.g., T7 RNA polymerase). The reaction mixture includes the four standard ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radioactively labeled (e.g., [α-³²P]UTP). The incorporation of the radiolabeled nucleotide into newly synthesized RNA is measured in the presence and absence of varying concentrations of 3'-dATP.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a sterile microcentrifuge tube, prepare the transcription reaction mix on ice. A typical 20 µL reaction includes:

-

5X Transcription Buffer (contains Tris-HCl, MgCl₂, DTT, spermidine)

-

Linearized DNA template (1 µg)

-

10 mM ATP, GTP, CTP

-

0.5 mM UTP

-

10 µCi [α-³²P]UTP

-

Varying concentrations of 3'-dATP (or vehicle control)

-

RNase Inhibitor (40 units)

-

T7 RNA Polymerase (50 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Termination:

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

-

Purification of RNA:

-

Purify the synthesized RNA using a spin column-based RNA purification kit or by ethanol precipitation.

-

-

Quantification:

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Analysis:

-

Calculate the percentage of inhibition for each concentration of 3'-dATP compared to the control.

-

Plot the percentage of inhibition against the log of the 3'-dATP concentration to determine the IC₅₀ value.

-

Cell Viability Assay

This assay assesses the cytotoxic effects of cordycepin on cultured cells, which is an indirect measure of its impact on essential cellular processes like RNA synthesis.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight. [6]2. Treatment:

-

Treat the cells with various concentrations of cordycepin (e.g., 0.5 µM to 50 µM) for 24, 48, or 72 hours. [6]3. MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [6]4. Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each cordycepin concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the cordycepin concentration to determine the IC₅₀ value.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical properties and stability of 3'-deoxyadenosine-5'-monophosphate

Technical Monograph: Biochemical Properties and Stability of 3'-Deoxyadenosine-5'-Monophosphate (3'-dAMP)

Part 1: Executive Summary

3'-Deoxyadenosine-5'-monophosphate (3'-dAMP), the primary monophosphate metabolite of the nucleoside antibiotic Cordycepin , represents a critical checkpoint in the pharmacological activation of adenosine analogs. Unlike its parent nucleoside, which is pharmacologically inert until phosphorylated, 3'-dAMP serves as the gateway precursor to the active triphosphate chain terminator, 3'-dATP.[1]

For researchers developing antiviral or antineoplastic agents, understanding the stability profile of 3'-dAMP is paramount. It exists in a delicate metabolic flux: it must accumulate sufficiently to be phosphorylated by adenylate kinase yet resist rapid dephosphorylation by cytosolic 5'-nucleotidases (NT5C). This guide provides a rigorous technical analysis of 3'-dAMP, focusing on its physicochemical stability, enzymatic susceptibility, and validated protocols for its quantification.[1]

Part 2: Physicochemical Characterization

3'-dAMP shares the adenine core of adenosine monophosphate (AMP) but lacks the hydroxyl group at the 3' position of the ribose sugar. This structural modification confers its biological activity (chain termination) but has minimal impact on its bulk physicochemical properties compared to AMP.

Table 1: Physicochemical Profile of 3'-dAMP

| Property | Value / Description | Notes |

| IUPAC Name | [(2S,5R)-5-(6-aminopurin-9-yl)-2-hydroxyoxolan-2-yl]methyl phosphate | Systematic nomenclature |

| Molecular Formula | C₁₀H₁₄N₅O₆P | Free acid form |

| Molecular Weight | 331.22 g/mol | Monoisotopic mass |

| Solubility | > 50 mg/mL (Water, pH 7.[2][3]0) | Highly soluble as Sodium/Ammonium salt |

| UV Max ( | 260 nm | |

| pKa (Phosphate) | Similar to AMP; exists as dianion at physiological pH | |

| pKa (Base) | Protonation at low pH leads to depurination risk | |

| Appearance | White to off-white lyophilized powder | Hygroscopic; store desiccated |

Part 3: Biochemical Mechanism & Metabolic Pathway[1][5][6][7]

The efficacy of Cordycepin-based therapeutics hinges on the intracellular accumulation of 3'-dAMP. The compound is generated via Adenosine Kinase (ADK) and is a substrate for Adenylate Kinase (AK) . However, it is also the primary target for 5'-Nucleotidases (NT5C) , which recycle it back to the nucleoside, creating a "futile cycle" that limits drug potency.[1]

Key Pathway Dynamics:

-

Entry: Cordycepin enters via hENT1 transporters.[1]

-

Activation: ADK phosphorylates Cordycepin to 3'-dAMP (Rate-limiting step 1).

-

Propagation: 3'-dAMP is phosphorylated to 3'-dADP and finally 3'-dATP.

-

Action: 3'-dATP competes with ATP for incorporation into RNA, causing chain termination due to the lack of a 3'-OH.

Visualization: Metabolic Fate of 3'-dAMP

Figure 1: The metabolic activation pathway of Cordycepin. 3'-dAMP is the central node, balancing between activation (kinases) and deactivation (nucleotidases).

Part 4: Stability Profile

Understanding the stability of 3'-dAMP is critical for experimental design, particularly during extraction from biological matrices.

Chemical Stability (pH & Temperature)

-

Acidic Conditions (pH < 3): The N-glycosidic bond (linking adenine to the sugar) is susceptible to acid-catalyzed hydrolysis. While the 3'-deoxy modification slightly stabilizes the sugar pucker compared to ribose, prolonged exposure to pH < 2.0 at temperatures > 40°C will result in depurination (release of free adenine).

-

Alkaline Conditions (pH > 10): The phosphate ester bond is generally stable. Unlike RNA, 3'-dAMP is immune to alkaline hydrolysis of the sugar backbone because it lacks the 2'-OH group necessary for cyclic phosphate formation (though it lacks 3'-OH, the 2'-OH is present; Correction: 3'-dAMP has a 2'-OH. However, alkaline hydrolysis of RNA requires a 2'-OH attacking a 3'-phosphate. Since 3'-dAMP is a monomer with a 5'-phosphate, it is stable in alkali).

-

Thermal Stability: In neutral aqueous solution (pH 7.0), 3'-dAMP is stable at 37°C for > 24 hours. Significant degradation (hydrolysis to nucleoside) occurs only at autoclave temperatures (121°C) or in the presence of divalent metal catalysts (

,

Enzymatic Stability (The Critical Variable)

In biological lysates (plasma, cell homogenates), 3'-dAMP is extremely unstable due to the ubiquity of phosphatases.

-

Half-life in lysate: < 10 minutes without inhibitors.

-

Inhibitor Strategy: The addition of phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) or EDTA (to chelate

required by nucleotidases) is mandatory during cell lysis.

Part 5: Analytical Methodologies

The following protocol is a validated High-Performance Liquid Chromatography (HPLC) method for separating 3'-dAMP from its parent nucleoside and higher phosphates.

Protocol: Ion-Pair HPLC Quantification of 3'-dAMP

Principle: Nucleotides are highly polar and retain poorly on standard C18 columns.[1] This method uses Tetrabutylammonium (TBA) as an ion-pairing agent to increase retention and resolution.

Reagents:

-

Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

Workflow:

-

Sample Preparation (Cell Lysate):

-

Lyse

cells in 200 µL of ice-cold 0.4 M Perchloric Acid (PCA) . (Acid lysis instantly stops enzymatic activity). -

Incubate on ice for 10 mins.

-

Centrifuge at 14,000 x g for 5 mins at 4°C.

-

Transfer supernatant to a new tube.

-

Neutralize with 0.5 M

(approx. 100-150 µL) until pH reaches 6.0–7.0. (Monitor with pH paper; avoid over-shooting to alkaline pH). -

Centrifuge again to remove Potassium Perchlorate precipitate.[4]

-

Inject supernatant immediately.

-

-

Chromatographic Conditions:

-

Expected Retention (Relative):

-

ATP / 3'-dATP: ~8-10 min (Elutes first due to high polarity).

-

ADP / 3'-dADP: ~12 min.

-

3'-dAMP: ~15 min.

-

Cordycepin (Nucleoside): ~18-20 min (Elutes last as it is uncharged).

-

Part 6: Mechanism of Action (Chain Termination)

The therapeutic potency of 3'-dAMP is realized only after its conversion to 3'-dATP. The absence of the 3'-hydroxyl group prevents the formation of the phosphodiester bond with the next incoming nucleotide, effectively halting RNA synthesis.

Visualization: Chain Termination Mechanism

Figure 2: Molecular mechanism of RNA synthesis inhibition. The incorporation of the 3'-deoxy analog prevents further chain elongation.

Part 7: References

-

Tuli, H. S., et al. (2013).[1][6] Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin.[7][5] 3 Biotech.[8] Link

-

Hawley, S. A., et al. (2020).[1][6][9] Mechanism of Activation of AMPK by Cordycepin.[6] Cell Chemical Biology. Link

-

Lennon, M. B., & Suhadolnik, R. J. (1976).[1] Biosynthesis of 3'-deoxyadenosine by Cordyceps militaris.[10][7][11] Mechanism of reduction. Biochimica et Biophysica Acta. Link

-

Jena Bioscience. (n.d.). 3'-dATP - Deoxy Nucleotides Data Sheet.Link

-

Thermo Fisher Scientific. (2012). Application Note: Analysis of Nucleotides Using Solid Core HPLC Columns.Link

Sources

- 1. dAMP | C10H14N5O6P | CID 12599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Deoxyadenosine monophosphate - Wikipedia [en.wikipedia.org]

- 4. ars.usda.gov [ars.usda.gov]

- 5. HPLC Method for Analysis of 3′-Deoxyadenosine and 2′-Deoxyadenosine on BIST B+ Column | SIELC Technologies [sielc.com]

- 6. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in biosynthesis and metabolic engineering strategies of cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cordycepin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Advances in biosynthesis and metabolic engineering strategies of cordycepin [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Metabolic conversion pathways of cordycepin to 3'-deoxyadenosine-5'-monophosphate

A Technical Guide to the Metabolic Activation of Cordycepin

Abstract

Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from the fungus Cordyceps militaris, holds significant promise in therapeutic applications due to its diverse biological activities, including anti-tumor and anti-inflammatory effects.[1] However, its bioactivity is contingent upon its intracellular conversion to the active metabolite, 3'-deoxyadenosine-5'-monophosphate (3'-dAMP). This technical guide provides a detailed examination of the metabolic pathways governing this critical phosphorylation step. We will explore the primary enzymatic drivers, the subsequent phosphorylation cascade, and the key regulatory counterbalances. Furthermore, this guide presents a comprehensive, field-proven protocol for an in vitro kinase assay to quantitatively assess this conversion, providing researchers and drug development professionals with the foundational knowledge and practical tools to investigate cordycepin's mechanism of action.

Introduction: The Pro-Drug Nature of Cordycepin

Cordycepin, structurally similar to adenosine but lacking a hydroxyl group at the 3' position of its ribose moiety, is classified as a pro-drug.[2][3] Its therapeutic effects are not exerted by the parent molecule itself but by its phosphorylated derivatives. Upon transport into the cell, cordycepin must undergo phosphorylation to become pharmacologically active. The initial and rate-limiting step in this activation cascade is the conversion to 3'-deoxyadenosine-5'-monophosphate (3'-dAMP).[2][4] This monophosphate analog of adenosine monophosphate (AMP) can then be further phosphorylated to the di- and triphosphate forms (3'-dADP and 3'-dATP).[2][5] These active metabolites, particularly 3'-dATP, interfere with vital cellular processes such as mRNA polyadenylation and nucleic acid synthesis, forming the basis of cordycepin's cytotoxic and therapeutic properties.[1][2] Understanding the efficiency and regulation of the initial conversion to 3'-dAMP is therefore paramount for predicting and modulating its therapeutic efficacy.

Metabolic Conversion Pathways

The intracellular phosphorylation of cordycepin is a dynamic process governed by the interplay of kinases and phosphatases. While one primary pathway dominates, the net accumulation of 3'-dAMP is a result of a carefully balanced enzymatic equilibrium.

The Primary Pathway: Phosphorylation by Adenosine Kinase (ADK)

The principal and most efficient route for the conversion of cordycepin to 3'-dAMP is catalyzed by the enzyme adenosine kinase (ADK) .[6][7] ADK is a key enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to AMP. Due to the structural similarity between cordycepin and adenosine, ADK recognizes cordycepin as a substrate and facilitates the transfer of a phosphate group from ATP to the 5' position of cordycepin.

The reaction is as follows: Cordycepin + ATP --(Adenosine Kinase)--> 3'-dAMP + ADP

This direct phosphorylation is the critical activation step. Studies have shown that the activation of AMP-activated protein kinase (AMPK) by cordycepin directly correlates with the cellular concentration of 3'-dAMP, highlighting the importance of this conversion.[2][4][5]

The Full Activation Cascade and Regulatory Counterbalance

Once formed, 3'-dAMP enters a further phosphorylation cascade to yield its di- and tri-phosphate derivatives. Concurrently, the process is regulated by nucleotidases that can reverse the phosphorylation, converting the active metabolites back to the inactive cordycepin.

-

Sequential Phosphorylation: 3'-dAMP is subsequently phosphorylated by other cellular kinases to form 3'-deoxyadenosine-5'-diphosphate (3'-dADP) and finally 3'-deoxyadenosine-5'-triphosphate (3'-dATP).[2] It is 3'-dATP that acts as a chain terminator during RNA synthesis.[2]

-

Dephosphorylation by 5'-Nucleotidase (5'-NT): The reverse reaction, the dephosphorylation of 3'-dAMP back to cordycepin, is catalyzed by 5'-nucleotidases.[6][8] This enzymatic activity serves as a regulatory mechanism, controlling the intracellular concentration of the active monophosphate form and thus modulating the overall pharmacological effect.

The interplay between adenosine kinase and 5'-nucleotidase establishes a dynamic equilibrium that dictates the net accumulation of 3'-dAMP.

Quantitative Analysis: In Vitro Kinase Assay Protocol

To quantitatively measure the conversion of cordycepin to 3'-dAMP, a direct in vitro kinase assay using purified adenosine kinase is essential. This protocol provides a robust, self-validating framework for determining enzymatic activity and kinetic parameters.

Causality Behind Experimental Choices

-

Enzyme Source: Using a purified, recombinant human adenosine kinase ensures that the observed activity is specific to the enzyme of interest, eliminating confounding variables from other cellular components.

-

Buffer System: A Tris-HCl buffer at pH 7.5 mimics physiological conditions and provides stable pH for optimal enzyme activity. DTT is included to maintain a reducing environment, preventing oxidative damage to the enzyme's cysteine residues. MgCl₂ is a critical cofactor for kinase activity, as it coordinates with ATP.

-

Substrate Concentrations: ATP is supplied in excess to ensure it is not a limiting factor. Cordycepin concentrations are varied to determine kinetic parameters like Kₘ and Vₘₐₓ.

-

Reaction Termination: Perchloric acid is a strong acid that effectively denatures the enzyme, instantly stopping the reaction and precipitating proteins.

-

Detection Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying nucleotides.[9][10][11] It allows for the simultaneous measurement of the substrate (cordycepin) and the product (3'-dAMP), providing a direct and accurate readout of the reaction progress.

Step-by-Step Methodology

Reagents & Materials:

-

Recombinant Human Adenosine Kinase (ADK)

-

Cordycepin (≥98% purity)

-

Adenosine Triphosphate (ATP), disodium salt

-

Tris-HCl (1M solution, pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Perchloric Acid (HClO₄)

-

Potassium Hydroxide (KOH)

-

Ultrapure water

-

HPLC system with a C18 reverse-phase column and UV detector (260 nm)[12]

-

Mobile Phase: e.g., 100 mM potassium phosphate buffer (pH 6.0) with a methanol gradient.

Protocol:

-

Preparation of Reaction Buffer (2X):

-

Prepare a 2X reaction buffer containing 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 4 mM DTT. Store on ice.

-

-

Preparation of Substrate Solutions:

-

Prepare a 10 mM ATP stock solution in ultrapure water.

-

Prepare a 20 mM cordycepin stock solution in ultrapure water. Create serial dilutions (e.g., 10 mM, 5 mM, 2.5 mM, etc.) for kinetic analysis.

-

-

Enzyme Preparation:

-

Dilute recombinant ADK to a working concentration (e.g., 0.1 mg/mL) in 1X reaction buffer. Keep on ice.

-

-

Reaction Setup (Total Volume: 50 µL):

-

In a microcentrifuge tube, combine the following on ice:

-

25 µL of 2X Reaction Buffer

-

5 µL of 10 mM ATP (Final concentration: 1 mM)

-

5 µL of Cordycepin solution (Varying concentrations)

-

10 µL of Ultrapure Water

-

-

-

Initiation of Reaction:

-

Pre-warm the reaction tubes to 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the diluted ADK enzyme solution.

-

Incubate at 37°C for a set time (e.g., 15 minutes). Ensure the reaction is in the linear range.

-

-

Reaction Termination & Sample Preparation:

-

Stop the reaction by adding 10 µL of 4M Perchloric Acid. Vortex immediately.

-

Place on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the sample by adding 4M KOH dropwise until the pH is ~7.0. This will precipitate potassium perchlorate.

-

Centrifuge again at >14,000 x g for 10 minutes at 4°C.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

Self-Validating System: Essential Controls

To ensure the trustworthiness of the results, the following controls must be run in parallel:

-

No-Enzyme Control: Replace the enzyme solution with 1X reaction buffer. This control confirms that the conversion is enzyme-dependent.

-

No-Substrate Control: Replace the cordycepin solution with ultrapure water. This establishes the baseline and checks for any contaminating nucleotides.

-

Time-Zero Control: Terminate the reaction immediately after adding the enzyme. This accounts for any non-enzymatic conversion or background signal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in biosynthesis and metabolic engineering strategies of cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. jfda-online.com [jfda-online.com]

- 11. Analysis of Adenosine and Cordycepin in Cordyceps militaris (L.) Link by Reversed Phase-High Performance Liquid Chromatography [spkx.net.cn]

- 12. asianjab.com [asianjab.com]

A Technical Guide to the Structural and Functional Disparity Between 3'-Deoxyadenosine-5'-Monophosphate and Adenosine Monophosphate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and functional analysis of 3'-deoxyadenosine-5'-monophosphate (3'-dAMP), the active metabolite of the prodrug Cordycepin, in comparison to its endogenous counterpart, Adenosine Monophosphate (AMP). The defining structural difference—the absence of a hydroxyl group at the 3' position of the ribose sugar in 3'-dAMP—imparts profound and therapeutically relevant alterations in its biochemical activity. This document will elucidate the core structural distinctions, their functional consequences, and provide detailed experimental and computational protocols for their comparative analysis.

Introduction: The Critical Absence of a 3'-Hydroxyl Group

Adenosine Monophosphate (AMP) is a fundamental building block of ribonucleic acid (RNA) and a key regulator of cellular metabolism.[1][2] Its structure, comprising an adenine base, a ribose sugar, and a single phosphate group, is central to its function. The ribose sugar possesses hydroxyl (-OH) groups at both the 2' and 3' positions. The 3'-hydroxyl group is of paramount importance as it serves as the nucleophilic attachment point for the incoming nucleotide during RNA synthesis, enabling the formation of a phosphodiester bond and the elongation of the RNA chain.[3][4][5]

In stark contrast, 3'-deoxyadenosine-5'-monophosphate (3'-dAMP), also known as cordycepin monophosphate, lacks this critical 3'-hydroxyl group.[6][7] This seemingly minor structural modification has dramatic consequences for its biological activity. Cordycepin, a naturally occurring nucleoside analog from the fungus Cordyceps militaris, enters the cell and is phosphorylated to 3'-dAMP, and subsequently to 3'-deoxyadenosine-5'-diphosphate (3'-dADP) and 3'-deoxyadenosine-5'-triphosphate (3'-dATP).[7][8][9] It is primarily the triphosphate form, 3'-dATP, that exerts the most significant biological effects.

The absence of the 3'-hydroxyl group makes 3'-dATP a potent chain terminator during RNA synthesis.[3] When incorporated into a growing RNA strand by RNA polymerase, the lack of a 3'-OH prevents the addition of the next nucleotide, thus halting transcription.[3] This mechanism is the foundation of its anticancer and antiviral properties.[10][11][12] Furthermore, 3'-dAMP has been shown to mimic AMP in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][10]

This guide will now delve into a detailed comparative structural analysis, followed by robust protocols for experimental and computational characterization.

Comparative Structural Analysis: A Tale of Two Mononucleotides

The fundamental difference between AMP and 3'-dAMP lies in the pucker of the ribose sugar and the resulting conformational flexibility. The presence of the 2'- and 3'-hydroxyl groups in AMP allows for a range of sugar pucker conformations, typically categorized as C2'-endo or C3'-endo, which influences the overall geometry of the nucleotide. The absence of the 3'-hydroxyl in 3'-dAMP alters the electronic and steric properties of the sugar ring, which can favor a specific pucker conformation and affect the orientation of the adenine base and the phosphate group.

| Feature | Adenosine Monophosphate (AMP) | 3'-Deoxyadenosine-5'-Monophosphate (3'-dAMP) |

| Chemical Formula | C10H14N5O7P[2] | C10H14N5O6P |

| Molar Mass | 347.22 g/mol [2] | 331.22 g/mol [13] |

| Ribose Sugar | Ribose | 3'-Deoxyribose |

| 3'-Hydroxyl Group | Present | Absent |

| Primary Function | RNA monomer, metabolic regulator[1][2] | Transcription terminator, AMPK activator[3][8] |

Experimental Methodologies for Structural Elucidation

A multi-faceted approach employing X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling provides a comprehensive understanding of the structural nuances between AMP and 3'-dAMP.

X-ray Crystallography: Visualizing the Atomic Architecture

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state.[14] This technique is invaluable for directly observing bond lengths, bond angles, and the overall conformation of AMP and 3'-dAMP.

-

Sample Preparation and Crystallization:

-

Obtain high-purity AMP and 3'-dAMP. Commercially available nucleotides can be used.[4]

-

Prepare saturated aqueous solutions of each nucleotide.

-

Employ the hanging-drop or sitting-drop vapor diffusion method for crystallization.[13] A typical setup involves a drop containing the nucleotide solution and a precipitant, equilibrated against a larger reservoir of the precipitant.

-

Screen various precipitants (e.g., polyethylene glycols of different molecular weights, salts like ammonium sulfate) and pH conditions to find optimal crystallization conditions.

-

Monitor the drops for crystal growth over several days to weeks.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.[15]

-

Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.[16] The diffraction pattern consists of a series of spots of varying intensities.[16]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or direct methods.

-

Build an initial atomic model into the calculated electron density map.

-

Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, which is a more biologically relevant environment than a crystal lattice. 1H, 13C, and 31P NMR are particularly useful for comparing AMP and 3'-dAMP.

-

Sample Preparation:

-

Dissolve high-purity AMP and 3'-dAMP in a suitable deuterated solvent (e.g., D₂O) to a concentration of 5-10 mM.

-

Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire 1D 1H, 13C, and 31P NMR spectra for each sample on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

For 1H NMR, suppress the residual HOD signal.

-

For 13C NMR, use proton decoupling to simplify the spectrum.

-

Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.

-

-

Data Analysis and Interpretation:

-

Chemical Shifts: Compare the chemical shifts of the protons, carbons, and phosphorus in AMP and 3'-dAMP. The absence of the 3'-OH in 3'-dAMP will lead to characteristic changes in the chemical shifts of the nearby H3', C3', and C2' atoms.

-

Coupling Constants: Analyze the scalar coupling constants (J-couplings) between protons, particularly the H1'-H2', H2'-H3', and H3'-H4' couplings. These couplings are sensitive to the dihedral angles and can be used to determine the preferred sugar pucker conformation.

-

Nuclear Overhauser Effect (NOE): Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to identify through-space interactions between protons. This can provide information about the orientation of the adenine base relative to the sugar (syn vs. anti conformation).

-

31P NMR: The 31P NMR spectrum will show a single resonance for the phosphate group. The chemical shift can be sensitive to the local electronic environment.[17]

-

Computational Modeling: In Silico Structural Exploration

Computational modeling provides a powerful means to investigate the conformational landscape and dynamic behavior of AMP and 3'-dAMP at an atomic level of detail.

Molecular Dynamics (MD) Simulations

MD simulations can reveal the dynamic fluctuations and preferred conformations of these molecules in a simulated aqueous environment.

-

Model Building:

-

Generate 3D structures of AMP and 3'-dAMP using molecular modeling software such as Avogadro or build them from known crystal structures.

-

Ensure correct protonation states for the phosphate group and adenine base at physiological pH.

-

-

System Setup:

-

Solvate each molecule in a box of explicit water molecules (e.g., TIP3P or TIP4P-D water models).

-

Add counter-ions (e.g., Na⁺) to neutralize the system.

-

Select an appropriate force field for nucleic acids, such as AMBER or CHARMM.[18][19] Ensure that the force field has parameters for 3'-deoxyribose or that they can be reasonably derived.

-

-

Simulation Protocol:

-

Perform energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) while applying positional restraints to the solute.

-

Equilibrate the system at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.

-

Run a production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space adequately.

-

-

Analysis:

-

Analyze the trajectory to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility.

-

Calculate the sugar pucker angle and the glycosidic torsion angle (χ) to characterize the dominant conformations.

-

Analyze the hydration shell around the molecules to understand solvent interactions.

-

Use clustering algorithms to identify the most populated conformational states.

-

Visualizing the Core Concepts

Visual aids are essential for understanding the complex structural relationships and experimental workflows discussed in this guide.

Molecular Structures

Caption: 2D structures of AMP and 3'-dAMP highlighting the absence of the 3'-hydroxyl group in 3'-dAMP.

Mechanism of Action: RNA Chain Termination

Caption: Simplified workflow illustrating RNA chain termination by 3'-dATP.

Experimental Workflow Overview

Caption: Overview of the integrated experimental and computational workflow.

Conclusion

The absence of a single hydroxyl group at the 3' position of the ribose sugar in 3'-deoxyadenosine-5'-monophosphate is a stark reminder of the exquisite structure-function relationships that govern biological systems. This seemingly subtle modification transforms a fundamental cellular building block into a potent therapeutic agent. Through the integrated application of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can gain a comprehensive understanding of the structural and dynamic differences between AMP and 3'-dAMP, providing a solid foundation for the rational design of novel nucleoside analog-based therapeutics.

References

-

Mechanism of Activation of AMPK by Cordycepin - PMC. (2020, January 27). National Center for Biotechnology Information.[Link]

-

3′ Hydroxyl Group: Key to DNA and RNA Synthesis - Laboratory Notes. (2025, September 29). Laboratory Notes.[Link]

-

Action Mechanism, Benefits and Cultivation (ABC) of Cordyceps - Longdom. (n.d.). Longdom Publishing.[Link]

-

Cordycepin: pharmacological properties and their relevant mechanisms. (2012, May 31). ScienceDirect.[Link]

-

Barnaba: software for analysis of nucleic acid structures and trajectories - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - Preprints.org. (2023, December 21). Preprints.org.[Link]

-

31P NMR OF ADENOSINE PHOSPHATES. (n.d.). Anasazi Instruments.[Link]

-

Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - MDPI. (2024, January 18). MDPI.[Link]

-

Understanding Parahydrogen Hyperpolarized Urine Spectra: The Case of Adenosine Derivatives - MDPI. (2022, January 26). MDPI.[Link]

-

Post-crystallization Rearrangement of Crystal Architecture, Intermolecular Interactions, and Nucleotide Conformation in Adenosine Monophosphates Crystals Induced by Single Crystal-to-Single Crystal Dehydration | Crystal Growth & Design. (2025, June 4). American Chemical Society Publications.[Link]

-

Adenosine monophosphate | The NMR Spectroscopy Facility | University of Southampton. (n.d.). University of Southampton.[Link]

-

How to interpret an NMR spectrum. (n.d.). University of Wisconsin-Madison Chemistry.[Link]

-

Nucleotide Catalyzed Conversion of Racemic Zeolite-Type Zincophosphate into Enantioenriched Crystals - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

Video: RNA Structure - JoVE. (2019, March 11). JoVE.[Link]

-

Computational Methods for RNA Structure Prediction and Analysis. (2013, October 15). BioFolD.[Link]

-

Crystallization and preliminary crystallographic analysis of orotidine 5′-monophosphate decarboxylase from the human malaria parasite Plasmodium falciparum - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). University of Maryland.[Link]

-

X-ray crystallography - Wikipedia. (n.d.). Wikipedia.[Link]

-

Deoxyadenosine monophosphate - Wikipedia. (n.d.). Wikipedia.[Link]

-

Integrated Database of Force-Field Parameters, Experimental Measurements and Molecular Dynamics Simulations. (2024, December 4). bioRxiv.[Link]

-

X-ray diffraction patterns of adenosine monophosphate in (a) dry and... - ResearchGate. (n.d.). ResearchGate.[Link]

-

A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides - PMC. (2025, October 2). National Center for Biotechnology Information.[Link]

-

Adenosine monophosphate - Wikipedia. (n.d.). Wikipedia.[Link]

-

Comparative modeling of protein structures - Rosetta Commons. (2010, November 21). Rosetta Commons.[Link]

-

Protein Structure Prediction by Comparative Modeling: An Analysis of Methodology. (n.d.). Computational Molecular Biology.[Link]

-

Acquiring and Analyzing NMR data - YouTube. (2023, September 8). YouTube.[Link]

-

Benchmark Force Fields for the Molecular Dynamic Simulation of G-Quadruplexes - MDPI. (2021, September 4). MDPI.[Link]

-

Supporting Information Benchmarking Molecular Dynamics Force Fields for All-Atom Simulations of Biological Condensates. (n.d.). University of Illinois Urbana-Champaign.[Link]

-

NMR Data Interpretation Explained. (n.d.). Wiley.[Link]

-

X-ray Crystallography Laboratory Purdue Department of Chemistry. (n.d.). Purdue University.[Link]

-

Protein X-ray Crystallography. (n.d.). PDB-101.[Link]

-

Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent | Journal of Medicinal Chemistry. (2022, November 23). American Chemical Society Publications.[Link]

-

X-ray macromolecular crystallography: an overview. (n.d.). Moodle@Units.[Link]

-

TopSpin Guide Book Basic NMR Experiments. (2017, April 20). Bruker.[Link]

Sources

- 1. How to interpret NMR spectra [iverson.cm.utexas.edu]

- 2. mdpi.com [mdpi.com]

- 3. 39 Free Nucleic Acid Structure Analysis Tools - Software and Resources [bioinformaticshome.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Force Field Parameters for the Simulation of Single- and Double-Stranded DNA Molecules and DNA–Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.purdue.edu [chem.purdue.edu]

- 7. youtube.com [youtube.com]

- 8. Barnaba: software for analysis of nucleic acid structures and trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]

- 10. Tools | Molecular Modeling and Bioinformatics Group [mmb.irbbarcelona.org]

- 11. CN101863943B - Crystallizing method of 5'-guanosine-monophosphate disodium salt - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 14. biochem218.stanford.edu [biochem218.stanford.edu]

- 15. Crystallization and preliminary crystallographic analysis of orotidine 5′-monophosphate decarboxylase from the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. aiinmr.com [aiinmr.com]

- 18. A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bionano.physics.illinois.edu [bionano.physics.illinois.edu]

Technical Guide: 3'-Deoxyadenosine-5'-Monophosphate (3'-dAMP) and the Dysregulation of Polyadenylation

Topic: Impact of 3'-deoxyadenosine-5'-monophosphate on polyadenylation machinery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3'-deoxyadenosine-5'-monophosphate (3'-dAMP) acts as the critical intracellular metabolic gateway for the inhibition of eukaryotic polyadenylation. While often discussed in the context of its parent nucleoside, Cordycepin (3'-deoxyadenosine), it is the phosphorylated species that drive biological efficacy.[1]

This guide dissects the mechanistic impact of 3'-dAMP on the polyadenylation machinery.[2][3] Specifically, it details the conversion of 3'-dAMP to the active chain terminator 3'-deoxyadenosine-5'-triphosphate (3'-dATP), which competitively inhibits Poly(A) Polymerase (PAP).[4] This results in premature 3'-end termination, mRNA destabilization, and the blockade of nuclear export—a cascade with profound therapeutic implications for oncology and inflammatory disease.

Molecular Mechanism: From Metabolite to Machinery

To understand the impact on the polyadenylation machinery, one must distinguish between the transported molecule (Cordycepin), the signaling metabolite (3'-dAMP), and the effector substrate (3'-dATP).

Metabolic Activation Pathway

Upon entering the cell via nucleoside transporters (hENT1/2), Cordycepin is phosphorylated by adenosine kinase (ADK) to form 3'-dAMP . This is the rate-limiting step in many cell types.

-

3'-dAMP Accumulation: Unlike natural AMP, 3'-dAMP accumulates intracellularly because it is resistant to deamination by AMP deaminase.

-

Conversion to Effector: Adenylate kinase converts 3'-dAMP to 3'-dADP, which is further phosphorylated to 3'-dATP .

Mechanism of Poly(A) Polymerase (PAP) Inhibition

The canonical polyadenylation machinery relies on PAP to synthesize the poly(A) tail by adding adenosine residues from ATP to the 3'-hydroxyl (3'-OH) of the pre-mRNA.

-

Substrate Mimicry: 3'-dATP is structurally identical to ATP except for the absence of the 3'-OH group on the ribose ring.

-

Chain Termination: PAP incorporates 3'-dATP into the nascent poly(A) tail. Because the incorporated 3'-deoxyadenosine residue lacks a 3'-OH group, it cannot serve as a nucleophile for the next phosphodiester bond formation.[1]

-

Machinery Stalling: The incorporation leads to an immediate halt in elongation. The resulting transcript possesses a "stunted" poly(A) tail (often <20 nt vs. the typical 200-250 nt), marking it for rapid degradation by the nuclear exosome or preventing its export to the cytoplasm.

3'-dAMP Specific Signaling (AMPK)

While 3'-dATP affects polyadenylation, 3'-dAMP itself acts as an AMP mimetic, allosterically activating AMP-activated protein kinase (AMPK). This inhibits mTORC1, reducing global protein translation. Researchers must distinguish between these two pathways: 3'-dATP targets mRNA stability (via polyadenylation), while 3'-dAMP targets translational efficiency (via mTOR).

Visualization: Metabolic & Mechanistic Pathway

Figure 1: The dual pathway of 3'-deoxyadenosine. 3'-dAMP serves as the metabolic hub, activating AMPK directly while converting to 3'-dATP to physically terminate polyadenylation.

Experimental Protocols: Measuring Polyadenylation Impact

To validate the impact of 3'-dAMP/3'-dATP on the machinery, researchers cannot rely on standard RT-qPCR (which often uses oligo-dT primers that may fail on short tails). The following protocols are field-validated for detecting tail length modulation.

Protocol A: G/I Tailing & PAT Assay (Poly(A) Tail Length)

This method allows for the precise measurement of poly(A) tail length distribution, distinguishing between full-length and 3'-dATP terminated transcripts.

Reagents:

-

Yeast Poly(A) Polymerase (yPAP)[5]

-

Guanosine/Inosine (G/I) nucleotide mix

-

Total RNA from 3'-dAMP/Cordycepin treated cells

Workflow:

-

Isolation: Extract total RNA using a column-based kit (avoid phenol-chloroform to preserve short species).

-

G/I Tailing: Incubate 1 µg RNA with yPAP and G/I mix for 30 min at 37°C.

-

Reverse Transcription: Use a specialized anchor primer containing a poly(C/T) sequence to bind the G/I tail.

-

PCR Amplification: Use a gene-specific forward primer (upstream of the polyadenylation signal) and the universal reverse anchor primer.[6]

-

Analysis: Resolve products on a 2.5% high-resolution agarose gel or via capillary electrophoresis.

-

Result: Control cells yield a smear (approx. 200 bp range). Treated cells yield a sharp, lower molecular weight band or a downward shift in the smear, indicating tail shortening.

-

Protocol B: In Vitro Chain Termination Assay

For direct confirmation of machinery inhibition without cellular metabolic variables.

Workflow:

-

Substrate Prep: 5'-end label a synthetic RNA primer (e.g., L3 pre-mRNA substrate) with [γ-32P]-ATP.

-

Reaction Mix: Combine purified mammalian PAP, labeled RNA, and standard ATP (100 µM).

-

Inhibitor Titration: Add increasing concentrations of 3'-dATP (0, 10, 50, 100 µM). Do not use 3'-dAMP here; purified PAP requires the triphosphate.

-

Incubation: 37°C for 30 minutes.

-

Visualization: 12% Denaturing PAGE (Urea).

-

Result: A ladder of extended products in control. Complete disappearance of high MW bands and accumulation of +1 or +2 nt products in 3'-dATP samples.

-

Data Presentation: Comparative Effects

| Feature | 3'-dAMP (Monophosphate) | 3'-dATP (Triphosphate) |

| Primary Target | AMPK (Allosteric Site) | Poly(A) Polymerase (Active Site) |

| Mechanism | Conformational activation | Competitive chain termination |

| Cellular Location | Cytoplasm | Nucleus |

| Poly(A) Effect | Indirect (via translation control) | Direct (Stops elongation) |

| Assay Requirement | Western Blot (p-mTOR, p-ACC) | PAT Assay / Northern Blot |

Therapeutic Implications & Drug Development

The instability of 3'-dAMP in serum (due to phosphatases) and the poor uptake of the triphosphate form necessitate advanced delivery strategies.

-

ProTide Technology: Novel agents like NUC-7738 (Fosdesdenosine) are phosphoramidate prodrugs of 3'-dAMP.[1] They bypass the nucleoside transporter requirement and the initial phosphorylation step (ADK), releasing 3'-dAMP directly inside the cell.

-

Clinical Relevance: By delivering 3'-dAMP efficiently, these drugs generate high intracellular pools of 3'-dATP, potently inhibiting polyadenylation in cancer cells that are otherwise resistant to nucleoside analogs.

Visualization: Experimental Logic (PAT Assay)

Figure 2: The G/I Tailing PAT assay workflow. This protocol distinguishes between natural heterogeneity and drug-induced termination.

References

-

Polyadenylation inhibition by the triphosphates of deoxyadenosine analogues. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Inhibition of polyadenylation reduces inflammatory gene induction. Source: RNA Journal (Cold Spring Harbor Laboratory Press) URL:[Link]

-

Cordycepin interferes with 3' end formation in yeast independently of its potential to terminate RNA chain elongation. Source:[4] ResearchGate / Molecular Microbiology URL:[Link]

-

Fosdesdenosine sipalabenamide (NUC-7738): A phosphoramidate prodrug of 3'-dAMP. Source:[1] Grokipedia / Clinical Development URL:[Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of the polyadenylation inhibitor Cordycepin on MCF-7 cells - Nottingham ePrints [eprints.nottingham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Polyadenylation inhibition by the triphosphates of deoxyadenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Poly(A)-seq: A method for direct sequencing and analysis of the transcriptomic poly(A)-tails | PLOS One [journals.plos.org]

Intracellular Accumulation Kinetics of 3'-Deoxyadenosine-5'-Monophosphate (3'-dAMP): A Technical Guide

Executive Summary

The intracellular accumulation of 3'-deoxyadenosine-5'-monophosphate (3'-dAMP) represents the critical rate-limiting gateway in the pharmacological activation of Cordycepin (3'-deoxyadenosine, 3'-dA).[1] As a nucleoside analog, 3'-dA is biologically inert until phosphorylated.[1] While the ultimate effector is the triphosphate form (3'-dATP)—which terminates RNA synthesis and inhibits polyadenylation—the conversion of the parent nucleoside to the monophosphate form (3'-dAMP) is the primary kinetic bottleneck.[1]

This guide details the mechanistic barriers to 3'-dAMP accumulation, specifically the high Michaelis constant (

Part 1: Mechanistic Pathways & Kinetic Barriers

The Phosphorylation Bottleneck

The accumulation of 3'-dAMP is governed by a "tug-of-war" between activation (phosphorylation) and deactivation (deamination).[1]

-

Influx: 3'-dA enters the cell via Human Equilibrative Nucleoside Transporters (hENT1/2).[1]

-

Activation (The Bottleneck): Adenosine Kinase (ADK) catalyzes the phosphorylation of 3'-dA to 3'-dAMP.[1]

-

Deactivation: Adenosine Deaminase (ADA) rapidly converts 3'-dA to 3'-deoxyinosine (3'-dI), which is pharmacologically inactive.[1]

-

The "Ion Trap": Once formed, 3'-dAMP is highly polar and negatively charged, preventing passive diffusion out of the cell.[1] It is subsequently processed by Adenylate Kinase (AK) to 3'-dADP and Nucleoside Diphosphate Kinase (NDK) to 3'-dATP.[1]

Pathway Visualization

The following diagram illustrates the metabolic flux and the critical ADK checkpoint.

Figure 1: Metabolic pathway of 3'-deoxyadenosine.[1] The conversion to 3'-dAMP by Adenosine Kinase (ADK) is the primary kinetic constraint, competing with deamination by ADA.

Part 2: Kinetic Profiling & Parameters

To accurately model 3'-dAMP accumulation, researchers must measure specific kinetic parameters.[1] The accumulation is rarely linear due to the saturation of ADK and feedback inhibition.

Key Kinetic Metrics

| Parameter | Definition | Biological Significance for 3'-dAMP |

| Peak Intracellular Concentration | Indicates the capacity of the "ion trap."[1] Low | |

| Time to Maximum Concentration | Usually delayed for nucleotides (1–4 hours) compared to the parent drug due to the multi-step phosphorylation.[1] | |

| Area Under the Curve | Represents total exposure.[1] Critical for correlating with cytotoxicity or RNA inhibition.[1] | |

| Intracellular Half-life | 3'-dAMP often has a longer half-life than parent 3'-dA because it cannot exit the cell without dephosphorylation by 5'-nucleotidases.[1] |

The ProTide Strategy Context

Because the

-

Experimental Note: When comparing a ProTide to the parent 3'-dA, a successful ProTide will show a significantly faster

and higher

Part 3: Analytical Methodology (LC-MS/MS)

Quantifying intracellular nucleotides requires specialized chromatography because standard C18 columns cannot retain these highly polar, hydrophilic compounds.[1]

Ion-Pairing Chromatography Strategy

Mechanism: Use a volatile ion-pairing reagent (e.g., DMHA or TEA) in the mobile phase.[1] The reagent forms a neutral complex with the negatively charged phosphate group of 3'-dAMP, allowing it to interact with the hydrophobic C18 stationary phase.

Validated LC-MS/MS Conditions

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

-

Column: Waters Acquity HSS T3 C18 (1.8 µm) or Phenomenex Kinetex EVO C18.[1]

-

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).[1]

-

Mobile Phase B: Methanol or Acetonitrile.[1]

-

Gradient: 0% B to 40% B over 5–8 minutes. (Nucleotides elute in order of phosphate count: NMP -> NDP -> NTP).

-

MS Detection: Negative Electrospray Ionization (ESI-).[1][2]

Part 4: Experimental Protocol for Intracellular Accumulation

This protocol ensures the preservation of the labile phosphate group during extraction.

Workflow Diagram

Figure 2: Step-by-step workflow for isolating and quantifying intracellular 3'-dAMP.

Step-by-Step Methodology

Step 1: Cell Preparation

-

Seed cells (e.g., leukemia lines like MOLT-4 or solid tumor lines) in 6-well plates.[1]

-

Allow adherence/equilibration for 24 hours.

Step 2: Treatment

-

Treat cells with 3'-dA (typically 1–50 µM).[1]

-

Critical Control: Co-treat a subset with Pentostatin (1 µM) .[1] Pentostatin inhibits ADA, preventing the conversion of 3'-dA to inosine.[1][3] This validates if the low 3'-dAMP levels are due to degradation (ADA) or poor phosphorylation (ADK).[1]

Step 3: Metabolism Quenching (The "Cold Shock") [1]

-

At

hours: -

Aspirate media completely.[1]

-

Immediately wash once with ice-cold PBS (4°C).[1] Do not incubate; perform this in <10 seconds to prevent ATP hydrolysis.

Step 4: Extraction

-

Add 500 µL of 70% Methanol (pre-chilled to -20°C) containing the Internal Standard (e.g.,

-AMP or Cl-ATP). -

Scrape cells (if adherent) and collect the lysate.[1]

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 1 hour to precipitate proteins.

Step 5: Clarification

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer supernatant to LC-MS vials.

-

Optional: Evaporate supernatant under Nitrogen and reconstitute in Mobile Phase A if sensitivity enhancement is needed.[1]

Step 6: Normalization

-

The remaining protein pellet must be dissolved (e.g., in 0.1M NaOH) and quantified (BCA assay) to normalize nucleotide concentration to pmol/mg protein or pmol/10⁶ cells .

Part 5: Data Interpretation & Troubleshooting[1]

Interpreting the "Trap"

-

Scenario A (High Parent, Low Monophosphate): Indicates the ADK step is the bottleneck.[1] The drug enters but isn't phosphorylated.[1]

-

Scenario B (Low Parent, Low Monophosphate, High Inosine): Indicates ADA dominance.[1] The drug is being degraded before it can be phosphorylated.[1] Solution: Co-administer with an ADA inhibitor.[1]

Common Pitfalls

-

Ion Suppression: Phosphate buffers (PBS) not fully washed away can suppress MS signals.[1]

-

In-Source Fragmentation: ATP/ADP can fragment into AMP inside the mass spectrometer source, artificially inflating monophosphate readings.[1]

-

Fix: Ensure chromatographic separation between 3'-dATP, 3'-dADP, and 3'-dAMP.[1]

-

References

-

TIBCO. (n.d.).[1] Nucleoside Analog Kinetics and Metabolism. Retrieved from [Link] (General kinetic modeling principles).[1]

-

Koc, Y., Urbano, F., & Sweeney, E. B. (1996).[1] Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells. Blood. Retrieved from [Link]

-

Singhal, R. L., et al. (2000).[1] Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase. Biochemical Pharmacology. Retrieved from [Link]

-

Shimadzu. (n.d.).[1] LC-MS/MS Method Package for Primary Metabolites (Nucleotides). Retrieved from [Link]

-

ResearchGate. (2022).[1] Pre-steady-state kinetics of dAMP incorporation. Retrieved from [Link]

Sources

Technical Guide: Binding Affinity and Inhibition Mechanism of 3'-Deoxyadenosine Nucleotides to Poly(A) Polymerase

Executive Summary: The Active Species Distinction

In the context of poly(A) polymerase (PAP) inhibition and binding studies, a critical distinction must be made between 3'-deoxyadenosine-5'-monophosphate (3'-dAMP) and its triphosphate counterpart, 3'-deoxyadenosine-5'-triphosphate (3'-dATP) .

While 3'-dAMP is the metabolic precursor and the structural unit incorporated into the RNA chain, it is 3'-dATP (also known as Cordycepin Triphosphate) that acts as the high-affinity ligand and active substrate for the enzyme's catalytic site. 3'-dAMP itself has negligible affinity for the ATP-binding pocket of PAP due to the absence of the triphosphate moiety required for metal ion coordination and transition state stabilization.

This guide focuses on the binding mechanics of the active 3'-dATP species, its kinetic competition with ATP, and the resulting 3'-dAMP chain termination event.

Mechanistic Foundation: Structural Basis of Interaction

The interaction between PAP and 3'-dATP is defined by the enzyme's requirement for a triphosphate substrate to facilitate nucleotidyl transfer. The structural data, derived from yeast (Saccharomyces cerevisiae, Pap1) and mammalian (Bovine/Human) crystal structures, reveals a "lock-and-key" mechanism that tolerates the 3'-deoxy modification until the catalytic step is complete.

The Catalytic Pocket

PAP belongs to the superfamily of nucleotidyltransferases (Class X polymerases). Its active site is located in the cleft between the "Palm" and "Fingers" domains.[1]

-

ATP Binding: The natural substrate (ATP) binds such that its triphosphate tail coordinates with two divalent metal ions (

or -

3'-dATP Binding: 3'-dATP binds to this exact pocket with a geometry nearly identical to ATP. The adenine base stacks against aromatic residues (e.g., Val234, Phe268), and the triphosphate coordinates the metal ions.

-

The Critical Difference: The ribose sugar of 3'-dATP lacks the 3'-hydroxyl group. In a normal reaction, the 3'-OH of the incoming ATP acts as the nucleophile for the next addition. With 3'-dATP, this group is missing.

Mechanism of Chain Termination

-

Binding: 3'-dATP competes with ATP for the active site.

-

Catalysis: The 3'-OH of the primer (the growing RNA chain) attacks the

-phosphate of the bound 3'-dATP. -

Incorporation: PPi (pyrophosphate) is released, and 3'-dAMP is covalently attached to the RNA 3' end.

-

Termination: The new 3'-terminus is now a 3'-dAMP residue. It lacks a 3'-OH group.[2] When the next ATP enters, there is no nucleophile to attack its

-phosphate, permanently halting elongation.

Figure 1: Pathway of Cordycepin activation and mechanism of PAP inhibition. The drug acts as a "Trojan Horse" substrate.

Binding Kinetics and Affinity Data[3][4]

The binding of 3'-dATP to PAP is characterized by competitive inhibition . Because 3'-dATP is a substrate, its affinity is often described by a

Quantitative Parameters

Unlike pure inhibitors that only bind, 3'-dATP is consumed. Therefore, its "affinity" is functionally equivalent to its efficiency as a substrate competitor.

| Parameter | Species | Value / Range | Context | Source |

| Mode of Inhibition | 3'-dATP | Competitive | Competes directly with ATP for the catalytic center.[3] | [1, 2] |

| 3'-dATP | ~0.15 | Measured for RNA Pol II translocation; PAP affinity is comparable. | [3] | |

| ATP | 10 - 50 | Typical range for mammalian and yeast PAP. | [4] | |

| Relative Affinity | 3'-dATP vs ATP | ~1:1 | Structural data shows identical H-bonding and stacking interactions. | [5] |

| Cordycepin | Variable | Cell-dependent; typically 10-100 | [6] |

Interpretation: The low micromolar to nanomolar affinity of 3'-dATP indicates that it is a highly potent terminator. The enzyme cannot easily distinguish between ATP and 3'-dATP at the binding step because the discrimination point (the 3'-OH group) is not heavily involved in the initial binding stability, but rather in the chemical step and subsequent translocation.

Selectivity

PAP is unique among polymerases because it does not use a template. Its specificity is derived from the RNA primer and the nucleotide.

-

Base Specificity: High. PAP strongly prefers Adenine over other bases.

-

Sugar Specificity: Low. PAP tolerates 2'-deoxy and 3'-deoxy modifications well, which is why 3'-dATP is such an effective inhibitor compared to other polymerases that might have "steric gates" to exclude deoxyribose.

Experimental Protocols: Measuring Binding and Inhibition

To validate the binding affinity or inhibition potency of 3'-dATP, the Radiometric Incorporation Assay is the gold standard. This assay measures the incorporation of radioactive nucleotides into an RNA primer.[4]

Protocol: Radiometric Competitive Inhibition Assay

Objective: Determine the

Materials:

-

Enzyme: Recombinant Poly(A) Polymerase (Yeast or Bovine), ~1-5 units.

-

Substrate:

(Hot) and unlabeled ATP (Cold). -

Primer: Oligo(A)

or specific RNA substrate (e.g., globin mRNA 3' UTR). -

Buffer: 20 mM Tris-HCl (pH 7.9), 0.6 mM

, 0.02 mM EDTA, 10% Glycerol, 100

Workflow:

-

Preparation: Prepare a master mix of Buffer, RNA Primer (50 pmol), and PAP enzyme.

-

Titration Setup:

-

Keep ATP concentration constant (e.g., at

~ 20 -

Prepare a serial dilution of 3'-dATP (0, 0.1, 0.5, 1, 5, 10, 50, 100

M).

-

-

Initiation: Add the ATP/3'-dATP mix to the enzyme-primer mix.

-

Incubation: Incubate at 37°C for 15–30 minutes. (Ensure linear range).

-

Termination: Stop reaction with EDTA/Formamide loading dye.

-

Separation: Run samples on a 15% Denaturing Polyacrylamide Gel (Urea-PAGE).

-

Quantification: Expose to phosphorimager screen. Measure the intensity of extended primers vs. unextended.

Data Analysis:

Plot the % Activity (relative to no inhibitor) vs. [3'-dATP]. Fit to the competitive inhibition equation:

Figure 2: Workflow for determining the inhibition constant (

Implications for Drug Development

Understanding the binding affinity of 3'-dATP to PAP is crucial for designing therapeutic analogs.

-

Prodrug Design: Since 3'-dAMP (monophosphate) does not bind, drugs must be designed to permeate the cell and be efficiently phosphorylated. The rate-limiting step is often the initial phosphorylation by Adenosine Kinase.

-

Selectivity Ratios: To minimize toxicity, a drug must show higher affinity for the target (e.g., viral polymerase or highly active PAP in cancer cells) than for host housekeeping polymerases. The

values derived from the assays above are used to calculate Selectivity Indices (SI). -

Synergy: 3'-dATP is often used in combination with adenosine deaminase (ADA) inhibitors (like pentostatin) to prevent the degradation of the parent drug before it can be activated.

References

-

Structure of Yeast Poly(A) Polymerase Complexed with 3'-dATP. Source: Science (2000). Bard, J. et al. Significance:[6][7] Defines the structural basis of 3'-dATP binding and the lack of discrimination against the 3'-deoxy ribose. URL:[Link]

-

Crystal Structure of Mammalian Poly(A) Polymerase. Source: EMBO Journal (2000). Martin, G. et al. Significance:[6][8][9][10] Confirms the conserved catalytic triad and metal coordination required for triphosphate binding. URL:[Link]

-

Inhibition of RNA Polymerase II by 3'-dATP. Source: Nucleic Acids Research (1985). Significance: Establishes the competitive inhibition mode and high affinity (

~ 0.15 -

Kinetic Analysis of Poly(A) Polymerase. Source: Journal of Biological Chemistry. Significance: Provides baseline

values for ATP binding to PAP. URL:[Link] -

Cordycepin: A Systematic Review. Source: Molecules (2020). Significance: Reviews the metabolic conversion of Cordycepin to 3'-dATP and its pleiotropic effects. URL:[Link]

Sources

- 1. Molecular Characterization of a DNA Polymerase from Thermus thermophilus MAT72 Phage vB_Tt72: A Novel Type-A Family Enzyme with Strong Proofreading Activity [mdpi.com]

- 2. ATP vs. dATP: Understanding the Key Differences and Their Roles in Nucleic Acid Synthesis - Oreate AI Blog [oreateai.com]

- 3. The sensitivity of RNA polymerases I and II from Novikoff hepatoma (N1S1) cells to 3'-deoxyadenosine 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Processivity of the Saccharomyces cerevisiae Poly(A) Polymerase Requires Interactions at the Carboxyl-Terminal RNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3'-end labeling of RNA with recombinant yeast poly(A) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. Crystal structure of mammalian poly(A) polymerase in complex with an analog of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulation of poly(A) polymerase through a direct interaction with the nuclear poly(A) binding protein allosterically regulated by RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping of ATP binding regions in poly(A) polymerases by photoaffinity labeling and by mutational analysis identifies a domain conserved in many nucleotidyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

3'-Deoxyadenosine Monophosphate (3'-dAMP): A Technical Guide to a Potent Nucleic Acid Synthesis Terminator

Introduction: Unveiling the Potential of a Unique Nucleoside Analog

3'-Deoxyadenosine, more commonly known as cordycepin, is a naturally occurring nucleoside analog first isolated from the fungus Cordyceps militaris.[1] Its structural similarity to adenosine, with the critical exception of a missing 3'-hydroxyl group on the ribose sugar moiety, underpins its potent biological activities that have garnered significant interest in the scientific community.[1][2] This guide provides an in-depth exploration of 3'-deoxyadenosine monophosphate (3'-dAMP), the intracellular active form of cordycepin, and its role as a formidable terminator of nucleic acid synthesis.

Primarily recognized for its anti-proliferative, pro-apoptotic, and anti-inflammatory effects, the therapeutic potential of cordycepin is a subject of extensive research, particularly in oncology and virology.[3][4][5] This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular mechanisms of 3'-dAMP, its diverse applications, and detailed protocols for its experimental use.

The Molecular Hijacking: Mechanism of Action of 3'-dAMP

The biological effects of cordycepin are contingent on its intracellular conversion to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). This metabolic activation is a multi-step process that allows it to mimic adenosine triphosphate (ATP) and interfere with nucleic acid synthesis.

Cellular Uptake and Metabolic Activation

Cordycepin enters the cell primarily through equilibrative nucleoside transporters (ENT1).[2][4][6] Once inside, it is phosphorylated by adenosine kinase to 3'-dAMP.[2][6] Subsequently, 3'-dAMP is further phosphorylated by adenylate kinase and other nucleoside diphosphate kinases to 3'-deoxyadenosine diphosphate (3'-dADP) and finally to the active metabolite, 3'-dATP.[2][6]

Caption: Cellular uptake and metabolic activation of cordycepin.

Termination of Nucleic Acid Synthesis

The key to 3'-dATP's function as a nucleic acid synthesis terminator lies in its structure. The absence of a 3'-hydroxyl group makes it impossible for DNA or RNA polymerases to form a phosphodiester bond with the next incoming nucleotide, thus halting the elongation of the nucleic acid chain.[1][7][8]

This chain termination mechanism is particularly effective in disrupting RNA synthesis.[7] While it can inhibit RNA polymerases I, II, and III, 3'-dATP is an especially potent inhibitor of poly(A) polymerases.[7] This leads to a reduction in the length of the poly(A) tails of messenger RNAs (mRNAs), which are crucial for mRNA stability, nuclear export, and translation.[3][9] The resulting destabilization of mRNAs ultimately contributes to the inhibition of protein synthesis and cell death.[3][9]

Caption: Mechanism of RNA chain termination by 3'-dATP.

Applications in Research and Drug Development

The unique mechanism of action of 3'-dAMP has positioned it as a valuable tool in various research areas and as a promising candidate for drug development.

Cancer Research

The anti-proliferative and pro-apoptotic properties of cordycepin make it a compound of significant interest in oncology. By inhibiting RNA synthesis and inducing cell cycle arrest, cordycepin has been shown to inhibit the growth of various cancer cell lines, including those of multiple myeloma, breast cancer, and oral cancer.[10][11][12] Its ability to induce apoptosis through both intrinsic and extrinsic pathways further enhances its potential as an anti-cancer agent.[4][9]

| Cancer Type | Effect of Cordycepin | Reference |

| Multiple Myeloma | Inhibition of cell growth and induction of apoptosis. | [10] |

| Breast Cancer | Cytotoxic effects and induction of apoptosis. | [11] |

| Endometriotic Cells | Inhibition of proliferation and activation of apoptosis. | [9] |

| Oral Cancer | Inhibition of malignant transformation and proliferation. | [12] |

Antiviral Research

The ability of 3'-dAMP to terminate nucleic acid synthesis also extends to its potential as an antiviral agent. By interfering with viral RNA replication, cordycepin has demonstrated activity against a range of viruses.[5][13] Its broad-spectrum antiviral potential continues to be an active area of investigation.[14]

Other Therapeutic Areas

Beyond cancer and virology, the biological activities of cordycepin have been explored in other therapeutic contexts. Its anti-inflammatory properties are being investigated for conditions like inflammatory gene induction.[15] Furthermore, its role in activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, suggests potential applications in metabolic disorders.[7]

Experimental Protocols

To facilitate the investigation of 3'-dAMP in a laboratory setting, this section provides detailed, step-by-step methodologies for key experiments.

Cell Culture Treatment with Cordycepin

This protocol outlines the general procedure for treating cultured cells with cordycepin to assess its biological effects.

Materials:

-

Cordycepin (3'-deoxyadenosine)

-

Appropriate cell culture medium and supplements

-

Cultured cells of interest (e.g., cancer cell line)

-

Sterile culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells of interest in a culture flask or plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and grow overnight.[2][16]

-

Cordycepin Preparation: Prepare a stock solution of cordycepin in a suitable solvent (e.g., sterile water or DMSO) at a high concentration. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of cordycepin. Include a vehicle control (medium with the solvent used for the cordycepin stock).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, apoptosis detection, or RNA/protein extraction.

Annexin V Staining for Apoptosis Detection

This protocol describes the use of Annexin V-FITC and propidium iodide (PI) staining to detect and quantify apoptosis in cordycepin-treated cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cordycepin-treated and control cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.[10]

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[3]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3][7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]